molecular formula C21H12N4O4 B11708346 2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one

2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B11708346
M. Wt: 384.3 g/mol
InChI Key: IRLJKCRAKCEEFC-UHFFFAOYSA-N
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Description

2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a triazole ring, a nitrophenyl group, and a benzochromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes, 4-nitrophenyl acetonitrile, and β-naphthol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). This one-pot three-component reaction is efficient and yields the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups, onto the aromatic rings.

Scientific Research Applications

2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Research: It can be used as a probe to study enzyme interactions and cellular processes due to its ability to fluoresce under certain conditions.

Mechanism of Action

The mechanism of action of 2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. This inhibition sensitizes cancer cells to DNA-damaging agents like cisplatin, leading to increased cell death through apoptosis . The compound’s ability to fluoresce also allows it to be used as a molecular probe in biological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one is unique due to its combination of a triazole ring, a nitrophenyl group, and a benzochromenone moiety This unique structure imparts specific chemical and biological properties that are not found in similar compounds

Properties

Molecular Formula

C21H12N4O4

Molecular Weight

384.3 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]benzo[f]chromen-3-one

InChI

InChI=1S/C21H12N4O4/c26-21-17(11-16-15-4-2-1-3-12(15)7-10-18(16)29-21)20-22-19(23-24-20)13-5-8-14(9-6-13)25(27)28/h1-11H,(H,22,23,24)

InChI Key

IRLJKCRAKCEEFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NN4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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